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Compound of Interest

Tert-butyl 4-(4-
Compound Name: aminophenyl)piperazine-1-
carboxylate
Cat. No.: B103973
\ v

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a
multitude of clinically successful drugs across diverse therapeutic areas. These are termed
"privileged structures” due to their inherent ability to interact with various biological targets. The
aminophenyl piperazine core is a quintessential example of such a scaffold.[1][2][3] This six-
membered heterocyclic ring, substituted with an aminophenyl group, serves as a versatile and
tunable building block in modern drug discovery.[4][5][6]

The prevalence of this core is attributed to a uniqgue combination of physicochemical and
structural properties. The two nitrogen atoms within the piperazine ring can be readily modified,
allowing for precise control over basicity, solubility, and pharmacokinetic profiles.[4][5][7] This
adaptability enables the design of molecules with high target affinity and specificity, leading to a
wide spectrum of pharmacological activities, including antipsychotic, antidepressant,
anticancer, and antifungal effects.[8][9][10][11] This guide provides a comprehensive
exploration of the aminophenyl piperazine core, detailing its fundamental properties, synthetic
strategies, structure-activity relationships, and its role in the development of therapeutic agents.

Core Structural and Physicochemical Features

The aminophenyl piperazine structure consists of a piperazine ring linked to a phenyl group
which bears an amino substituent. This arrangement imparts a set of advantageous properties
for drug design.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b103973?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/30/12/2545
https://pubmed.ncbi.nlm.nih.gov/35848922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183565/
https://pubmed.ncbi.nlm.nih.gov/38888058/
https://www.scilit.com/publications/eb6e8a0a4e3b56279982df9430093def
https://www.researchgate.net/profile/Krishna-Panda-2/publication/379957380_Exploring_the_Chemistry_and_Biological_Activities_of_Piperazine_Derivatives_in_Medicinal_Chemistry/links/6623c391f7d3fc2874703be9/Exploring-the-Chemistry-and-Biological-Activities-of-Piperazine-Derivatives-in-Medicinal-Chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/38888058/
https://www.scilit.com/publications/eb6e8a0a4e3b56279982df9430093def
https://pdf.benchchem.com/169/Role_of_piperazine_scaffolds_in_medicinal_chemistry.pdf
https://www.researchgate.net/publication/281341803_Piperazine_Scaffold_A_Remarkable_Tool_in_Generation_of_Diverse_Pharmacological_Agents
https://pubmed.ncbi.nlm.nih.gov/26310894/
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://ijpsr.com/bft-article/piperazine-a-biologically-active-scaffold/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key Physicochemical Properties of 1-(4-Aminophenyl)piperazine:

Property Value Source
Molecular Formula C10H15Ns [12][13]
Molecular Weight 177.25 g/mol [12][13]
Boiling Point 380.2 °C at 760 mmHg [13]
Density 1.107 g/cm? [13]
InChiKey VAVOYRCCWLRTMS- [12][13]
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The two nitrogen atoms are the defining feature of the core. The aniline nitrogen (on the phenyl
ring) is weakly basic, while the piperazine nitrogens are more basic, with distinct pKa values
that allow them to be protonated under physiological pH. This basicity is crucial for enhancing
agueous solubility and forming stable salts, which improves oral bioavailability and formulation
characteristics.[7] The nitrogen atoms also act as hydrogen bond acceptors, while the N-H
groups can serve as donors, facilitating potent interactions with biological targets.[4][7]

Caption: Core structure of aminophenyl piperazine with key functional regions.

Synthetic Methodologies

The construction of the aminophenyl piperazine scaffold can be achieved through several
reliable synthetic routes. A prevalent strategy involves the coupling of a suitably protected or
derivatized piperazine with an aniline precursor.

Key Synthetic Approaches:

e Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful
method for forming the C-N bond between an aryl halide (or triflate) and piperazine. It is
widely used due to its high functional group tolerance and efficiency.[14][15]

¢ Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of piperazine
with an activated aryl halide (typically containing an electron-withdrawing group like a nitro
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group ortho or para to the halogen). The nitro group can subsequently be reduced to the
desired amine.

o Reductive Amination: This involves reacting a ketone or aldehyde with an amine in the
presence of a reducing agent. While less direct for the core itself, it is a common method for
introducing substituents onto the N4-nitrogen of the piperazine ring.[16]

Exemplary Protocol: Synthesis of 1-(4-Aminophenyl)-4-
(4-hydroxyphenyl)piperazine

This compound serves as a crucial intermediate in the synthesis of the potent antifungal agent
Posaconazole.[15][17] The following protocol is adapted from established synthetic methods,
often involving the reduction of a nitro-precursor.[18]

Step 1: Reduction of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol

St
a-a-{a-nivophenyl)-L-piperazinyphenol
n Methoryethanol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of a key aminophenyl piperazine
intermediate.

Methodology:

e Suspension: Under a nitrogen atmosphere, suspend 4-(4-(4-nitrophenyl)-1-
piperazinyl)phenol (1.0 eq) in methoxyethanol.[18]

o Catalyst Addition: Add palladium on carbon catalyst (5% Pd, ~50% water content) to the
suspension at 20-25°C.[18]

e Heating: Heat the mixture to 70-75°C.[18]
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» Reductant Addition: Prepare a solution of sodium hypophosphite monohydrate in water. Add
this solution dropwise to the heated reaction mixture over approximately 2 hours, maintaining
the temperature at 75-80°C.[18]

e Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography
(TLC). The reaction is typically complete within 30-45 minutes after the addition is finished.
[18]

o Workup:
o Cool the suspension to 25-30°C and dilute with water.[18]
o Slowly add concentrated hydrochloric acid to adjust the pH to < 2.[18]
o Remove the catalyst by filtration and wash the filter cake with water.[18]

o Combine the filtrates and adjust the pH to ~7.1 with concentrated sodium hydroxide
solution to precipitate the product.[18]

« |solation: Cool the resulting suspension and collect the product by filtration. Wash the solid
sequentially with water, a water/methanol mixture, and finally methanol to yield the purified 1-
(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[18]

Structure-Activity Relationships (SAR)

The aminophenyl piperazine scaffold is a modular template, and understanding how structural
modifications impact biological activity is crucial for rational drug design.[4][19] The SAR can be
systematically analyzed by considering three key regions of the molecule.

Caption: Key regions for Structure-Activity Relationship (SAR) studies on the aminophenyl
piperazine core.

e Region 1. The Aminophenyl Moiety: The position of the amino group is critical, with the para-
(1,4) substitution being most common. Modifications to the phenyl ring, such as the
introduction of halogens or other small groups, can alter electronic properties, metabolic
stability, and binding interactions.
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e Region 2: The Piperazine Ring: This ring primarily functions as a conformationally restricted
linker that correctly orients the two aryl groups (or an aryl group and another substituent). Its
basicity improves pharmacokinetics. While substitutions on the carbon atoms of the
piperazine ring are less common, they represent an emerging strategy to fine-tune activity
and explore new chemical space.[16][20]

e Region 3: The N4-Substituent: This position is the primary site of diversification and is the
main determinant of the molecule's biological target. A wide variety of aryl, aralkyl, and
heterocyclic moieties can be introduced here. For example, large, hydrophobic groups often
confer activity at G-protein coupled receptors (GPCRS) like serotonin and dopamine
receptors, making this scaffold prominent in CNS drug discovery.[1][21] Conversely, specific
heterocyclic systems can direct the molecule to inhibit enzymes like kinases, leading to
anticancer applications.[22]

Quantitative SAR Example: Arylamide Piperazine
Derivatives as Tubulin Inhibitors

A series of novel arylamide derivatives featuring a 1-(4-aminophenyl)piperazine core were
synthesized and evaluated as tubulin polymerization inhibitors for anticancer activity. The
following table summarizes the inhibitory activity (ICso) against the SMMC-7721 human liver
cancer cell line, demonstrating the profound impact of the N4-substituent.
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Compound R Grf)up (S-ubstituent on ICs0 (UM) on SMMC-7721
N4-piperazine) Cells

16f 4-chlorophenyl 0.088

16a Phenyl 0.134

16b 4-fluorophenyl 0.106

16¢c 4-bromophenyl 0.112

169 3-chlorophenyl 0.225

16h 2-chlorophenyl > 50

16i 4-methylphenyl 0.158

Data adapted from

Reference[22].

From this data, a clear SAR emerges:

» Electronic Effects: Introduction of an electron-withdrawing halogen at the para-position of the
N4-phenyl ring (16b, 16c, 16f) generally enhances potency compared to the unsubstituted
phenyl ring (16a). The 4-chloro substituent (16f) was found to be optimal.[22]

o Positional Isomerism: The position of the chloro substituent is critical. Moving the chlorine
from the para (16f) to the meta (16g) position significantly reduces activity, and moving it to
the ortho (16h) position completely abolishes it, likely due to steric hindrance.[22]

Pharmacological Significance and Applications

The aminophenyl piperazine scaffold is a cornerstone of many therapeutic agents due to its
ability to interact with a wide array of biological targets. Its derivatives have demonstrated a
remarkable range of pharmacological activities.[9][11]

e Central Nervous System (CNS) Disorders: This is the most prominent area for
arylpiperazines. They are ligands for various aminergic G protein-coupled receptors
(GPCRS), including serotonin (5-HT) and dopamine (Dz) receptors.[1][7] This has led to their
use as antipsychotics, antidepressants, and anxiolytics.[10]
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e Oncology: The piperazine ring is a key component in numerous kinase inhibitors. It often
serves as a linker that connects fragments binding to the ATP-binding pocket of a target
kinase.[7] Imatinib, a blockbuster cancer drug, features a piperazine moiety.

« Infectious Diseases: Derivatives have shown significant antibacterial, antifungal, and
antimalarial properties.[3][8][11] As previously mentioned, 1-(4-aminophenyl)-4-(4-
hydroxyphenyl)piperazine is a vital intermediate for the antifungal drug Posaconazole.[17]

o Other Applications: The scaffold has also been explored for anti-inflammatory, antihistamine,
and cardiovascular applications.[1][8]

Conclusion and Future Perspectives

The aminophenyl piperazine core rightfully holds its status as a privileged scaffold in medicinal
chemistry. Its synthetic tractability, combined with its favorable physicochemical properties and
structural modularity, provides a robust platform for drug discovery. The core's ability to improve
aqueous solubility and bioavailability while serving as a rigid linker makes it an invaluable tool
for optimizing lead compounds.[4][5]

Future research will likely focus on expanding the structural diversity of this core, particularly
through the functionalization of the piperazine ring's carbon atoms, a relatively underexplored
area.[20] Furthermore, the scaffold's capacity to interact with multiple targets can be
strategically employed in the design of multi-target ligands for complex multifactorial diseases,
such as cancer and neurodegenerative disorders.[7] By continuing to leverage the unique and
versatile properties of the aminophenyl piperazine core, researchers can accelerate the
development of the next generation of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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